1-(2,6-difluorophenyl)-N-methylmethanamine
CAS No.: 392691-62-2
Cat. No.: VC2373606
Molecular Formula: C8H9F2N
Molecular Weight: 157.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392691-62-2 |
|---|---|
| Molecular Formula | C8H9F2N |
| Molecular Weight | 157.16 g/mol |
| IUPAC Name | 1-(2,6-difluorophenyl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C8H9F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 |
| Standard InChI Key | XPBNFWNPKIKOPU-UHFFFAOYSA-N |
| SMILES | CNCC1=C(C=CC=C1F)F |
| Canonical SMILES | CNCC1=C(C=CC=C1F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(2,6-difluorophenyl)-N-methylmethanamine features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, along with a methylamine group attached to the nitrogen atom. This specific arrangement of fluorine substituents confers unique chemical and biological properties to the molecule. The presence of fluorine atoms in the ortho positions significantly influences the electronic distribution and reactivity of the aromatic ring.
The compound belongs to the class of aniline derivatives and has the following structural representation:
| Structural Characteristic | Description |
|---|---|
| Core Structure | Phenyl ring with attached N-methylamine |
| Substituents | Two fluorine atoms at positions 2 and 6 |
| Functional Group | Secondary amine (methylamine) |
| Bond Angle | ~120° around the aromatic ring |
| Molecular Shape | Non-planar due to sp³ hybridized amine nitrogen |
Physical Properties
The physical properties of 1-(2,6-difluorophenyl)-N-methylmethanamine contribute significantly to its behavior in various chemical reactions and applications. Based on available data, the key physical properties are summarized in Table 1:
Table 1: Physical Properties of 1-(2,6-difluorophenyl)-N-methylmethanamine
These physical properties are essential for understanding the compound's behavior in solution, its stability under various conditions, and its potential interactions with biological systems. The moderate boiling point and vapor pressure suggest that the compound has reasonable stability at room temperature but may require careful handling during synthetic procedures.
Chemical Identifiers
For research and regulatory purposes, several standardized identifiers are associated with 1-(2,6-difluorophenyl)-N-methylmethanamine, as presented in Table 2:
Table 2: Chemical Identifiers for 1-(2,6-difluorophenyl)-N-methylmethanamine
These identifiers facilitate the unambiguous identification of the compound across different databases and literature sources, enabling researchers to access relevant information efficiently.
Synthesis and Preparation Methods
The synthesis of 1-(2,6-difluorophenyl)-N-methylmethanamine typically involves several key steps that ensure the proper placement of the fluorine substituents and the attachment of the methylamine group. While specific synthetic routes may vary depending on the starting materials and desired purity, a common approach involves amination reactions using difluorobenzaldehyde derivatives.
Common Synthetic Routes
One established method for synthesizing this compound involves the reaction of 2,6-difluorobenzaldehyde with methylamine, followed by reduction of the resulting imine intermediate. This process typically requires reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The general synthetic pathway can be outlined as follows:
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Reaction of 2,6-difluorobenzaldehyde with methylamine to form an imine intermediate
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Reduction of the imine to produce the desired amine
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Purification steps to isolate the target compound
The hydrochloride salt of 1-(2,6-difluorophenyl)-N-methylmethanamine can be prepared by treating the free base with hydrochloric acid in an appropriate solvent. This salt form often provides enhanced stability and improved handling characteristics compared to the free base.
Chemical Reactivity
The chemical reactivity of 1-(2,6-difluorophenyl)-N-methylmethanamine is primarily influenced by its structural features, particularly the presence of the secondary amine group and the electronic effects of the fluorine substituents on the aromatic ring.
Amine Reactivity
As a secondary amine, 1-(2,6-difluorophenyl)-N-methylmethanamine can participate in various reactions typical of amino groups:
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Acylation reactions with acid chlorides or anhydrides
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Alkylation reactions with alkyl halides
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Formation of imines or enamines with carbonyl compounds
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Coordination to metal centers as a ligand
Influence of Fluorine Substituents
The fluorine atoms at positions 2 and 6 of the phenyl ring significantly affect the electronic distribution within the molecule. These effects include:
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Increased acidity of the benzyl protons due to the electron-withdrawing nature of fluorine
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Enhanced stability of the aromatic ring through resonance effects
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Modified hydrogen bonding capabilities compared to non-fluorinated analogs
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Altered lipophilicity, which affects solubility and membrane permeability
These characteristics make 1-(2,6-difluorophenyl)-N-methylmethanamine particularly valuable as an intermediate in the synthesis of pharmaceutically active compounds where specific electronic properties are required.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
1-(2,6-difluorophenyl)-N-methylmethanamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. The fluorine atoms provide specific electronic and steric effects that can enhance the biological activity of the final products. The compound is particularly valuable in the development of:
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Enzyme inhibitors where fluorine substituents improve binding affinity
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Receptor modulators with optimized pharmacokinetic properties
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Central nervous system active agents where fluorine improves blood-brain barrier penetration
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Anti-inflammatory and analgesic compounds
Structure-Activity Relationships
The specific arrangement of the fluorine atoms at positions 2 and 6 contributes to unique structure-activity relationships in derivative compounds. Research has shown that this fluorination pattern can:
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